Benzyl(hexahydro-2-oxo-1H-azepin-3-yl)dimethylammonium chloride
Description
Properties
CAS No. |
92207-22-2 |
|---|---|
Molecular Formula |
C15H23ClN2O |
Molecular Weight |
282.81 g/mol |
IUPAC Name |
benzyl-dimethyl-(2-oxoazepan-3-yl)azanium;chloride |
InChI |
InChI=1S/C15H22N2O.ClH/c1-17(2,12-13-8-4-3-5-9-13)14-10-6-7-11-16-15(14)18;/h3-5,8-9,14H,6-7,10-12H2,1-2H3;1H |
InChI Key |
FRGHJMDARINEHW-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(CC1=CC=CC=C1)C2CCCCNC2=O.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl(hexahydro-2-oxo-1H-azepin-3-yl)dimethylammonium chloride typically involves the reaction of benzyl chloride with hexahydro-2-oxo-1H-azepin-3-yl dimethylamine in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to ensure consistent quality and yield. The process involves continuous monitoring of reaction parameters and the use of high-purity starting materials to minimize impurities in the final product.
Chemical Reactions Analysis
Types of Reactions
Benzyl(hexahydro-2-oxo-1H-azepin-3-yl)dimethylammonium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents to convert the compound into its reduced form.
Substitution: The benzyl group can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield benzyl alcohol derivatives, while substitution reactions can produce a variety of benzyl-substituted compounds.
Scientific Research Applications
Scientific Research Applications
-
Pharmaceuticals
- Antimicrobial Agent: Benzyl(hexahydro-2-oxo-1H-azepin-3-yl)dimethylammonium chloride exhibits significant antimicrobial activity against a broad spectrum of bacteria and fungi. This makes it a candidate for use in disinfectants and antiseptics in healthcare settings.
- Preservative in Formulations: Its stability and efficacy allow it to be used as a preservative in various pharmaceutical formulations, particularly in ophthalmic solutions where contamination must be minimized.
-
Biocides
- Surface Disinfectants: The compound's ability to disrupt microbial membranes positions it as an effective surface disinfectant, suitable for hospitals and laboratories. Studies have shown that formulations containing this compound can effectively inactivate pathogens, including enveloped viruses.
- Water Treatment: It is utilized in water treatment applications to control microbial growth in industrial water systems, showcasing its dual role as both a biocide and a surfactant.
-
Industrial Applications
- Cleaning Agents: The compound is incorporated into cleaning agents due to its surfactant properties, enhancing the cleaning efficacy against organic and inorganic contaminants.
- Textile Industry: In textile processing, it serves as an antistatic agent and emulsifier, improving the quality of fabric finishes.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Hospital Infection evaluated the effectiveness of this compound against common nosocomial pathogens. Results indicated that formulations with as low as 0.1% concentration could achieve significant reductions in bacterial counts within minutes of application.
Case Study 2: Water Treatment
Research conducted on the use of this compound in cooling water systems revealed its effectiveness in controlling biofilm formation and reducing microbial load. The study highlighted its low toxicity profile and compatibility with various water conditions, making it suitable for industrial applications.
Comparative Data Table
| Application Area | Functionality | Efficacy Level |
|---|---|---|
| Pharmaceuticals | Antimicrobial agent | Effective against bacteria and fungi |
| Surface Disinfectants | Biocide for healthcare settings | Rapid pathogen inactivation |
| Water Treatment | Microbial control | Reduces biofilm formation |
| Textile Industry | Antistatic agent and emulsifier | Enhances fabric quality |
Mechanism of Action
The mechanism of action of Benzyl(hexahydro-2-oxo-1H-azepin-3-yl)dimethylammonium chloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural and physicochemical attributes of related QACs:
Key Observations:
Toxicity and Environmental Impact
Toxicity data for the target compound are absent in the evidence, but insights can be drawn from structurally related QACs:
Benzalkonium Chloride (BAC):
Benzyl(3-hydroxyphenacyl)methylammonium chloride:
Implications for the Target Compound:
- The lactam ring could reduce bioaccumulation compared to dialkyl QACs, but toxicity data are needed to confirm this hypothesis.
Biological Activity
Benzyl(hexahydro-2-oxo-1H-azepin-3-yl)dimethylammonium chloride, with the CAS number 92207-22-2, is a quaternary ammonium compound that has garnered interest for its potential biological activities. Its molecular formula is C15H23N2O.Cl, and it exhibits unique structural characteristics that contribute to its pharmacological properties.
Chemical Structure
The compound features a benzyl group attached to a hexahydro-2-oxo-1H-azepin moiety, which is further substituted with dimethylammonium chloride. This structure is pivotal in determining its interaction with biological systems.
| Property | Details |
|---|---|
| Molecular Formula | C15H23N2O.Cl |
| Molecular Weight | 282.81 g/mol |
| CAS Number | 92207-22-2 |
| InChI Key | FRGHJMDARINEHW-UHFFFAOYSA-N |
| SMILES | c1c(CN+(C)C)cccc1.[Cl-] |
Antimicrobial Properties
Research indicates that quaternary ammonium compounds (QACs), including derivatives of benzyl(dimethyl)ammonium, exhibit significant antimicrobial activity. They are often utilized in disinfectants and antiseptics due to their ability to disrupt microbial cell membranes. For instance, DDBAC has been documented to cause histopathological changes in honeybee midgut tissues upon exposure, indicating potential toxicity and ecological risks associated with QACs .
Case Studies and Research Findings
While direct case studies on this compound are scarce, the following findings from related studies provide insights into its potential biological effects:
- Toxicity Studies : Research on DDBAC revealed that prolonged exposure led to significant damage to honeybee midgut tissues, affecting both microbial communities and lipid compositions . This suggests that similar compounds may have detrimental effects on non-target organisms.
- Histopathological Effects : In studies assessing the impact of QACs on animal tissues, histopathological examinations showed cellular damage and inflammation in response to exposure . This could imply that this compound may also induce similar histological changes.
Summary of Findings
The following table summarizes relevant findings regarding the biological activity of this compound and related compounds:
Q & A
Basic Research Questions
Q. What methodologies are recommended for synthesizing and purifying this compound with high yield?
- Answer : Optimize synthesis using alkylation reactions between benzyl chloride and tertiary amines, as demonstrated in analogous quaternary ammonium salts (e.g., benzylcetyl dimethylammonium chloride). Key parameters include reaction temperature (80–100°C), solvent selection (acetonitrile or ethyl acetate), and molar ratios of reactants. Post-synthesis purification via recrystallization (e.g., ethyl acetate/acetone mixtures) and validation by thin-layer chromatography (TLC) can achieve >85% purity . Response Surface Methodology (RSM) with Central Composite Design (CCD) can systematically optimize reaction conditions, as seen in polydiallyldimethylammonium chloride synthesis .
Q. How can the crystal structure of this compound be resolved?
- Answer : Use single-crystal X-ray diffraction (SXRD) with SHELX software (e.g., SHELXL for refinement). For non-crystalline samples, supplement with nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to confirm molecular structure. Note that quaternary ammonium salts often require rigorous crystallization conditions, such as slow evaporation from polar solvents .
Q. What standardized protocols exist for assessing acute toxicity in aquatic organisms?
- Answer : Follow OECD guidelines for Daphnia magna immobilization (48-hour exposure) and Oryzias latipes (fish) lethality (96-hour LC50 tests). For algae (Selenastrum capricornutum), conduct 72-hour growth inhibition assays. Testing should include concentration gradients (e.g., 0.1–10 mg/L) and controls, as applied to benzyl(dodecyl)dimethylammonium chloride .
Advanced Research Questions
Q. How can computational models predict the environmental persistence and toxicity of this compound?
- Answer : Employ Quantitative Structure-Activity Relationship (QSAR) models to estimate biodegradability and ecotoxicity. Descriptors such as logP (lipophilicity) and molecular charge density correlate with bioaccumulation potential. For example, linear QNAR models have been validated for quaternary ammonium compounds like didecyl dimethylammonium chloride . Pair computational predictions with experimental degradation studies (e.g., photolysis/hydrolysis half-life measurements).
Q. What advanced characterization techniques elucidate its interactions in catalytic or material science applications?
- Answer : Investigate surfactant behavior via dynamic light scattering (DLS) for micelle size analysis and surface tension measurements. In material science, use X-ray photoelectron spectroscopy (XPS) to study surface modification effects. For example, dimethylammonium chloride analogs improve perovskite film stability by reducing defect density, as shown in optoelectronic device studies .
Q. How does structural modification influence its bioactivity as an antimicrobial or inhibitor?
- Answer : Systematically vary the hexahydro-2-oxo-1H-azepinyl moiety to assess structure-activity relationships (SAR). Compare minimal inhibitory concentrations (MICs) against gram-positive/negative bacteria. For instance, benzyl(dodecyl)dimethylammonium chloride derivatives exhibit activity dependent on alkyl chain length and substitution patterns .
Key Research Gaps and Recommendations
- Crystallography : Resolve the compound’s crystal structure to clarify conformational preferences and intermolecular interactions.
- Environmental Fate : Conduct long-term biodegradation studies under varying pH/temperature conditions.
- Mechanistic Studies : Use molecular dynamics simulations to model membrane disruption mechanisms in microbial targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
